1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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Overview
Description
4-Oxo-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Oxo-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxylic acid typically involves the reaction of m-tolyl hydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Oxo-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyridazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities, particularly in inhibiting topoisomerase enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include topoisomerase IIα and IIβ, and the pathways involved are related to DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Similar compounds to 4-Oxo-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxylic acid include other pyridazine derivatives such as pyridazinone and phthalazine . Compared to these compounds, 4-Oxo-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the m-tolyl group, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-3-2-4-9(7-8)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17) |
InChI Key |
JWMOMMYQYRFNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)O |
solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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